Methyl hydroxy(pyridin-4-yl)acetate hydrochloride
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Overview
Description
Methyl hydroxy(pyridin-4-yl)acetate hydrochloride is a chemical compound that features a pyridine ring substituted with a hydroxy group and a methyl ester group
Mechanism of Action
Target of Action
Methyl hydroxy(pyridin-4-yl)acetate hydrochloride is a pyridinium salt . Pyridinium salts are structurally diverse and are found in many natural products and bioactive pharmaceuticals . They have been implicated in a wide range of research topics, including their importance as anti-microbial, anti-cancer, anti-malarial, and anti-cholinesterase inhibitors . .
Mode of Action
Pyridinium salts, in general, are known for their diverse reactivity and applications . They can interact with their targets in various ways, leading to changes in the biochemical processes of the target cells .
Biochemical Pathways
Pyridinium salts are known to play a role in a wide range of research topics, suggesting that they may affect multiple biochemical pathways .
Result of Action
Pyridinium salts are known for their importance in various biological issues related to gene delivery , suggesting that they may have significant molecular and cellular effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl hydroxy(pyridin-4-yl)acetate hydrochloride typically involves the esterification of hydroxy(pyridin-4-yl)acetic acid with methanol in the presence of a strong acid catalyst such as hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The resulting ester is then purified by recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of automated systems for monitoring and controlling reaction parameters ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Methyl hydroxy(pyridin-4-yl)acetate hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as alkyl halides or amines in the presence of a base.
Major Products Formed
Oxidation: Formation of methyl oxo(pyridin-4-yl)acetate.
Reduction: Formation of methyl hydroxy(pyridin-4-yl)methanol.
Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl hydroxy(pyridin-4-yl)acetate hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- Methyl hydroxy(pyridin-3-yl)acetate hydrochloride
- Methyl hydroxy(pyridin-2-yl)acetate hydrochloride
- Ethyl hydroxy(pyridin-4-yl)acetate hydrochloride
Uniqueness
Methyl hydroxy(pyridin-4-yl)acetate hydrochloride is unique due to the specific positioning of the hydroxy and ester groups on the pyridine ring, which influences its reactivity and interaction with biological targets. This positional specificity can result in distinct pharmacological and chemical properties compared to its isomers and analogs.
Properties
IUPAC Name |
methyl 2-hydroxy-2-pyridin-4-ylacetate;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3.ClH/c1-12-8(11)7(10)6-2-4-9-5-3-6;/h2-5,7,10H,1H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSBLSBNCFQSBCT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=CC=NC=C1)O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.62 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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